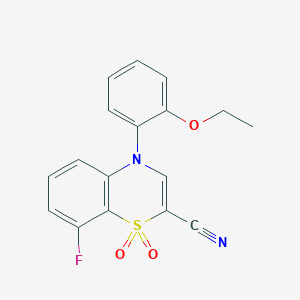

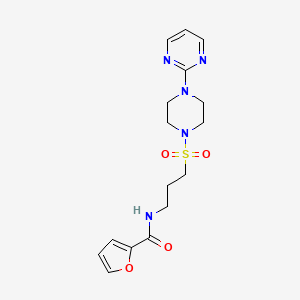

![molecular formula C18H15FN2O4S B2741236 Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865249-07-6](/img/structure/B2741236.png)

Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its form, molecular weight, and empirical formula. For “Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate”, it is known to be a solid . Its molecular weight is 374.39, and its empirical formula is C18H15FN2O4S .Wissenschaftliche Forschungsanwendungen

Novel Aldose Reductase Inhibitors

Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors. These compounds show promise in the treatment of diabetic complications due to their ability to inhibit the aldose reductase enzyme, which plays a crucial role in the development of long-term diabetic complications. The research highlights the structure-selectivity relationships and binding modes of these inhibitors, contributing to the development of novel drugs for diabetic complications management (Sher Ali et al., 2012).

Metal-free Synthesis of Benzothiazoles

The compound is part of a broader family of benzothiazoles that have been synthesized through a metal- and I2-free process, utilizing molecular oxygen as an oxidant. This approach facilitates the formation of various 2-aryl benzothiazoles, demonstrating the compound's versatility in organic synthesis. The method supports the synthesis of compounds with diverse functional groups, including fluoro, chloro, and methoxy, underlining its utility in creating pharmacologically relevant molecules (Yunfeng Liao et al., 2012).

Transesterification/Acylation Catalyst

Research indicates the compound's relevance in catalyzing transesterification/acylation reactions, showcasing its potential in chemical synthesis processes. N-heterocyclic carbenes, related to the chemical structure of the compound, have been identified as efficient catalysts for such reactions, highlighting the compound's application in synthetic organic chemistry and the development of efficient synthesis pathways for esters and other key organic compounds (G. Grasa et al., 2002).

Synthesis of Antitumor Benzothiazoles

The compound is part of research efforts aimed at synthesizing novel antitumor benzothiazoles. These efforts focus on overcoming metabolic inactivation through structural modifications, such as fluorination, to enhance the antitumor properties of benzothiazole derivatives. The research demonstrates the compound's role in developing new antitumor agents with selective and potent activity, particularly against breast and ovarian cancer models (T. Bradshaw et al., 2002).

Light Emitting Properties for Electronic Applications

Studies have explored the synthesis and fluorescence efficiency of benzothiazole derivatives, including compounds related to Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate. These compounds emit blue light and show potential for use in electronic applications, such as organic light-emitting diodes (OLEDs). The research investigates modifications to improve fluorescence characteristics, indicating the compound's application in developing new materials for electronic displays and lighting (K. Mahadevan et al., 2014).

Safety and Hazards

“Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate” is classified as an Acute Tox. 4 Oral, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This means it may be harmful if swallowed . It is also classified under WGK 3, indicating it poses a high hazard to water .

Eigenschaften

IUPAC Name |

methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4S/c1-24-12-8-6-11(7-9-12)17(23)20-18-21(10-15(22)25-2)16-13(19)4-3-5-14(16)26-18/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPLIIQPDGFFNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

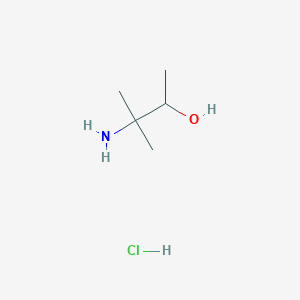

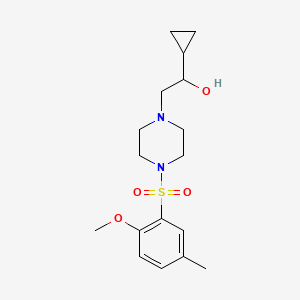

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone](/img/structure/B2741153.png)

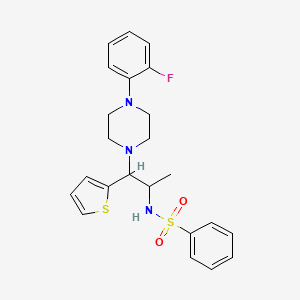

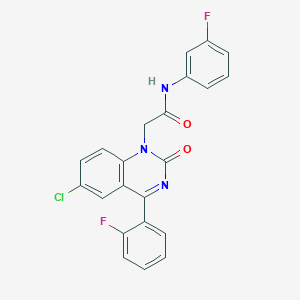

![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2741154.png)

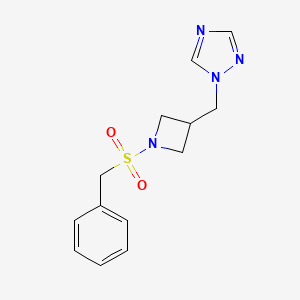

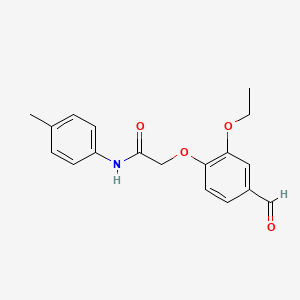

![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)

![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2741159.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)